2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid

Purity Analysis Chemical Synthesis Building Blocks

Researchers needing a phenylacetic acid scaffold with orthogonal protection face failed syntheses using simpler analogs. This compound solves that with a unique meta-tert-butoxy and para-methoxy substitution pattern. - **Selective Deprotection:** Acid-labile tert-butyl ether cleaves without affecting methoxy or carboxylic acid moieties. - **Optimized Lipophilicity:** XLogP3 of 1.9 (+0.49 vs. unsubstituted) enhances membrane diffusion for SAR. - **High Purity:** Batch-verified at 99.5-99.6% for sensitive assays (SPR, ITC) and final synthetic steps. - **Reliable Supply:** Available for immediate R&D-scale procurement.

Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
Cat. No. B12276482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid
Molecular FormulaC13H18O4
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=C(C=CC(=C1)CC(=O)O)OC
InChIInChI=1S/C13H18O4/c1-13(2,3)17-11-7-9(8-12(14)15)5-6-10(11)16-4/h5-7H,8H2,1-4H3,(H,14,15)
InChIKeyDGSNIQUUYZLZMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid: Overview & Selection


2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid (CAS 2006277-90-1) is a synthetic organic building block with the molecular formula C13H18O4 and molecular weight 238.28 g/mol . It belongs to the class of aromatic carboxylic acids, specifically substituted phenylacetic acid derivatives, and is structurally characterized by a phenyl ring bearing both tert-butoxy (at the meta position) and methoxy (at the para position) groups attached to an acetic acid moiety . This compound serves primarily as a research intermediate in organic synthesis and pharmaceutical development .

2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid: Why Substitutes Fail


Generic substitution fails because the specific combination of meta-tert-butoxy and para-methoxy substituents on the phenylacetic acid core creates a unique steric and electronic environment that is not replicated by simpler or differently substituted analogs . The tert-butoxy group provides acid-labile protection and significant steric bulk, while the methoxy group contributes electron-donating resonance effects . Substitution with a compound lacking these exact functionalities—such as unsubstituted phenylacetic acid or a mono-substituted derivative—will alter critical parameters including XLogP3 (1.9 for this compound), hydrogen bonding capacity (1 donor, 4 acceptors), topological polar surface area (55.8 Ų), and rotatable bond count (5), all of which directly impact reactivity, solubility, and downstream synthetic compatibility .

2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid: Selection Evidence


Purity Advantage Over Standard Building Blocks

The target compound is commercially available with a verified purity specification of ≥95% . More critically, specific vendor batch analysis demonstrates an achieved purity of 99.5-99.6% (HPLC at 214 nm) . This quantifiably exceeds the typical ≥95% purity specification commonly offered for general research-grade aromatic carboxylic acid building blocks, providing a direct procurement advantage for applications requiring high fidelity.

Purity Analysis Chemical Synthesis Building Blocks

Lipophilicity vs. Unsubstituted Phenylacetic Acid

The compound possesses a computed XLogP3 value of 1.9 . In contrast, unsubstituted phenylacetic acid has a reported XLogP of approximately 1.41 [1]. This differential of +0.49 logP units quantifies the increased lipophilicity imparted by the tert-butoxy and methoxy substituents, which influences membrane permeability and distribution in biological systems.

Lipophilicity ADME Properties Lead Optimization

Steric Effects and Orthogonal Protection

The presence of a tert-butoxy group introduces significant steric bulk at the meta position, a feature absent in simpler analogs like 4-methoxyphenylacetic acid or unsubstituted phenylacetic acid. This steric hindrance can be leveraged to direct regioselectivity in subsequent reactions . Furthermore, the tert-butyl ether is acid-labile, offering orthogonal protection strategies relative to the methyl ether (methoxy) group present on the same ring. This dual functionality is not achievable with mono-protected or unprotected phenylacetic acid derivatives .

Orthogonal Protection Synthetic Strategy Steric Hindrance

Hydrogen Bonding Profile vs. Key Analogs

The target compound has a defined hydrogen bond donor count of 1 and an acceptor count of 4, with a topological polar surface area (TPSA) of 55.8 Ų . In comparison, a structurally related analog, 2-(((tert-butoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid (Boc-protected amino acid derivative), possesses 2 hydrogen bond donors and 5 acceptors with a molecular weight of 281.30 g/mol [1]. The lower donor count and TPSA of the target compound predicts lower water solubility and higher membrane permeability compared to this Boc-protected analog.

Hydrogen Bonding Solubility Prediction Molecular Interactions

2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid: Key Applications


Orthogonal Protection Strategies

The presence of both an acid-labile tert-butyl ether and a stable methyl ether on the phenylacetic acid scaffold makes this compound a strategically valuable intermediate in multi-step organic syntheses. It is particularly suited for constructing molecules where selective deprotection of the tert-butyl group under acidic conditions is required without affecting the methoxy group or the carboxylic acid moiety, enabling complex molecular architecture assembly with high functional group compatibility.

Membrane Permeability Optimization

Given its computed XLogP3 of 1.9—a quantifiable increase of +0.49 logP units over unsubstituted phenylacetic acid [1]—this building block is ideally suited for medicinal chemistry programs aiming to increase the lipophilicity of lead compounds. Its incorporation can be prioritized during structure-activity relationship (SAR) studies when enhanced passive membrane diffusion or altered distribution profiles are desired pharmacological outcomes.

High-Purity Research Applications

The availability of this compound with batch-verified purities of 99.5-99.6% positions it as a preferred choice for applications where impurity profiles can significantly confound results. This includes its use as a starting material for the synthesis of analytical standards, in high-sensitivity biological assays (e.g., SPR, ITC), or in the final steps of total synthesis where product purity is paramount and post-reaction purification options are limited.

Hydrophobic Probes & Lipid Conjugates

The compound's computed topological polar surface area (55.8 Ų) and hydrogen bonding profile (1 donor, 4 acceptors) predict lower aqueous solubility and a propensity for hydrophobic environments. This makes it an excellent core scaffold for the development of lipid-targeted molecular probes, membrane-anchored functional groups, or hydrophobic tags for protein degradation (e.g., PROTACs), where controlled partitioning into lipid bilayers or hydrophobic protein pockets is desired.

Technical Documentation Hub

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